molecular formula C18H39NO2 B087221 Ammonium stearate CAS No. 1002-89-7

Ammonium stearate

Cat. No.: B087221
CAS No.: 1002-89-7
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
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Description

Ammonium stearate is a chemical compound with the molecular formula C18H39NO2. It is the ammonium salt of stearic acid, a long-chain fatty acid. This compound is commonly used as a surfactant and emulsifying agent in various industrial and commercial applications .

Mechanism of Action

Target of Action

Ammonium stearate, a type of quaternary ammonium salt (QAS), primarily targets the cellular membranes of microorganisms . The compound’s structure, which includes a hydrophilic part (ammonium cation) and a hydrophobic part (stearate), enables it to interact with the cellular membrane of microorganisms .

Mode of Action

The mode of action of this compound involves its interactions with the plasma membrane of microorganisms. The cationic head of the compound is responsible for binding negatively charged phospholipids, while the alkyl chain (stearate) likely incorporates into the hydrophobic core of the plasma membrane, leading to its disruption and leakage .

Biochemical Pathways

For instance, they can affect the osmotic tolerance and cell cycle regulation in bacteria and fungi .

Pharmacokinetics

It is known that the compound is soluble in hot water and hot toluene, and slightly soluble in ethanol and hot butyl acetate . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the disruption of the cellular membrane in microorganisms, leading to leakage . This disruption can inhibit the growth of microorganisms and potentially lead to their death, making this compound an effective antimicrobial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and thus its efficacy can be affected by the temperature of the environment . Moreover, the compound’s action may be influenced by the presence of other substances in the environment, such as strong acids, with which it can react to produce stearic acid and the corresponding ammonium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium stearate can be synthesized by reacting stearic acid with ammonium hydroxide. The reaction typically involves dissolving stearic acid in a suitable solvent and then adding ammonium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced in the form of an emulsion. The process involves mixing stearic acid, lauryl sodium sulfate, and water in a reaction vessel. The temperature is regulated to 10-25°C, and the mixture is stirred until homogeneous. Ammonium hydroxide is then added, and the mixture is emulsified and allowed to stand for 1-2 hours before filtration .

Chemical Reactions Analysis

Types of Reactions: Ammonium stearate primarily undergoes redox reactions, although it has weak oxidizing or reducing powers. It is slightly soluble in water and does not react strongly with water .

Common Reagents and Conditions: The compound can react with strong acids and bases, leading to the formation of stearic acid and ammonium salts. It can also participate in substitution reactions under specific conditions .

Major Products Formed: The major products formed from the reactions of this compound include stearic acid and various ammonium salts, depending on the reagents used .

Comparison with Similar Compounds

  • Sodium stearate
  • Potassium stearate
  • Calcium stearate
  • Magnesium stearate

Comparison: Ammonium stearate is unique among stearate salts due to its solubility in water and its ability to form stable emulsions at lower temperatures. Unlike metallic stearates, this compound is non-metallic and slightly soluble in water, making it suitable for applications where water solubility is essential .

Properties

IUPAC Name

azanium;octadecanoate
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InChI

InChI=1S/C18H36O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);1H3
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InChI Key

JPNZKPRONVOMLL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]
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Molecular Formula

C18H39NO2
Record name AMMONIUM STEARATE
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DSSTOX Substance ID

DTXSID0027353
Record name Ammonium stearate
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Molecular Weight

301.5 g/mol
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Physical Description

Ammonium stearate appears as white to yellow paste or liquid with a weak ammonia odor. May float or sink in water. (USCG, 1999), Liquid
Record name AMMONIUM STEARATE
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Density

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name AMMONIUM STEARATE
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CAS No.

1002-89-7
Record name AMMONIUM STEARATE
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Record name Ammonium stearate
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Synthesis routes and methods I

Procedure details

50 g. of Gelvatol 1-90 polyvinylalcohol, 40 g. of Acrysol WS-32 acrylic polymer and 1375 ml. of water was heated to dissolve the solids until a clear solution was obtained. 250 g. of stearic acid was added which melted and dispersed in the stirred solution followed by 115 ml. of ammonium hydroxide (28% solution) which was added dropwise to the stirred dispersion of stearic acid in polymer solution. A gel of ammonium stearate was formed. 100 g. of calcium chloride dissolved in 100 ml. of water was then added to the vigorously stirred gel to precipitate the calcium soap. 350 ml. of water, 200 g. of Casco PR 247 (Borden Chemical trademark-- a cationic ureaformaldehyde wet strength resin), and 250 g. Bondfast adhesive (polyvinylacetate emulsion with 35% solids) were added and blending continued until a smooth consistency was obtained. The product was a thixotropic smooth creamy white suspension. The composition is as follows:
[Compound]
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Gelvatol 1-90 polyvinylalcohol
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Synthesis routes and methods II

Procedure details

272 ml. of water, 10 g. of Gelvatol 1-90 polyvinylalcohol and 5 g. of Acrysol WS-32 acrylic polymer were heated until the binders dissolved. 50 g. of stearic acid was then added and melted to form a liquid layer floating on the aqueous solution. 23 ml. of ammonium hyroxide (28% solution), which was the stoichiometric amount to form ammonium stearate, was then added dropwise to the gently stirred liquid. An intractable gel is formed which was transferred to a vigorously-stirred Waring Blendor, and then 20 g. of calcium chloride dissolved in 20 ml. of water slowly added until the mixture became solid. 50 ml. of water was then added with stirring until a creamy paste formed. After drying on a substrate this material gave a pressure-sensitive film with excellent hiding power. The formation of ammonium stearate in situ is the preferred method of preparation because it allows a higher solids content to be obtained and yields smaller particles of calcium stearate. The density of the dry coating was 0.5 g./cc which is equivalent to about 50% void volume.
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Name
Gelvatol 1-90 polyvinylalcohol
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Synthesis routes and methods III

Procedure details

An ammonium stearate solution was prepared by mixing 113.5 grams of stearic acid with 567 grams of ammonia/carbon dioxide solution containing 12% of ammonia and 10% of carbon dioxide. The solution was sprayed onto 756 grams of zinc clay R591, then the mixture was mixed well and heated to 60° C. The resulting powder was heated at 110° C. for 18 hours. The dried powder was attrition milled again and then sieved with a 140 mesh sieve. The product was jet milled with the Nissen jet mill (see Example 2) to produce zinc stearate clay RC. There is some loss of material through dusting at the various milling processes. Its properties are listed below:
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113.5 g
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ammonia carbon dioxide
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567 g
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Synthesis routes and methods IV

Procedure details

To 100 parts of water, 60 parts of stearic acid was added, and the stearic acid was completely melted by heating to 72° C. i.e. the melting point of the stearic acid, with stirring. In this state, stearic acid is present as oil droplets in water. Then, a mixture comprising 73.9 parts of 10% aqueous ammonia and 100 parts of water, was dropwise added to the above-mentioned molten stearic acid/water mixture, with stirring, to obtain an aqueous dispersion of ammonium stearate having a solid content of 20%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ammonium stearate
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Reactant of Route 5
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